氯二甲基-2-噻吩基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

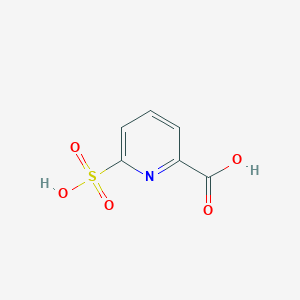

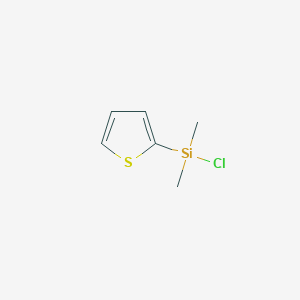

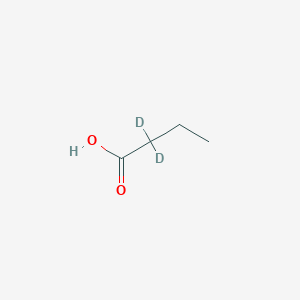

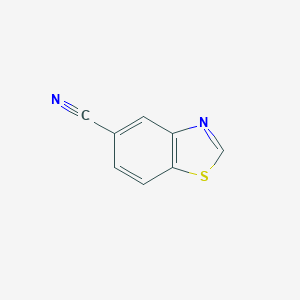

Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-2-thienylsilane, is a useful research compound. Its molecular formula is C6H9ClSSi and its molecular weight is 176.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chlorodimethyl-2-thienylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodimethyl-2-thienylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

材料科学

在材料科学领域,氯二甲基-2-噻吩基硅烷发挥着重要作用。它用于制造功能化二氧化硅纳米粒子 。这些纳米粒子具有独特、多功能和优越的物理化学特性,使其适用于不同的应用。

先进催化

使用氯二甲基-2-噻吩基硅烷合成的功能化二氧化硅纳米粒子,因其在先进催化中的应用而得到广泛关注 。涉及氯二甲基-2-噻吩基硅烷的表面改性步骤,在增强这些纳米粒子的催化性能方面发挥着至关重要的作用。

药物递送

使用氯二甲基-2-噻吩基硅烷合成的功能化二氧化硅纳米粒子在药物递送方面具有广阔的应用前景 。这些纳米粒子可以被设计成将治疗剂直接运送到疾病部位,从而提高治疗效果并减少副作用。

生物医学应用

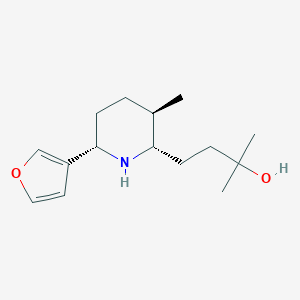

生物医学领域是氯二甲基-2-噻吩基硅烷找到应用的另一个领域。它用于合成聚醚,聚醚是一类广泛用于生物医学领域的特殊聚合物 。

环境修复

使用氯二甲基-2-噻吩基硅烷合成的功能化二氧化硅纳米粒子在环境修复中具有应用 。它们可以用于去除环境中的污染物,有助于保护自然资源和生态系统。

废水处理

最后,氯二甲基-2-噻吩基硅烷用于合成具有废水处理应用的功能化二氧化硅纳米粒子 。这些纳米粒子可以有效地去除废水中的污染物,使其更安全地排放到环境中或重复使用。

作用机制

Target of Action

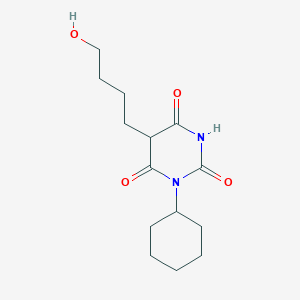

Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-(2-thienyl)silane, is primarily used in the synthesis of polyethers . The primary targets of this compound are the precursor monomers used in the synthesis of polyethers .

Mode of Action

The compound acts as a mediator in the reductive etherification reaction, a versatile strategy for polyether synthesis . It interacts with precursor monomers such as terephthalaldehyde (TPA) and 1,4-butanediol at room temperature, facilitating the formation of polyethers .

Biochemical Pathways

It plays a crucial role in the synthesis of polyethers, which are extensively used in both academic research and industry . The compound’s action leads to the formation of polyethers with a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% .

Result of Action

The primary result of Chlorodimethyl-2-thienylsilane’s action is the synthesis of polyethers . These polyethers are privileged compounds in polymer chemistry and have found extensive applications in both academic research and industry . They are characterized by the C−O C bond located in the main and/or in the side chain, which provides polymers with high flexibility and facile processability .

属性

IUPAC Name |

chloro-dimethyl-thiophen-2-ylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVFYAOAUKMFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447607 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18139-63-4 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)